Sodium;acetate
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Overview
Description
Sodium;acetate, also known as acetic acid-2-14C sodium salt, is a radiolabeled compound where the carbon-2 position of the acetate molecule is labeled with the radioactive isotope carbon-14. This compound is widely used in biochemical research to trace metabolic pathways and study the kinetics of biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;acetate can be synthesized by reacting acetic acid-2-14C with sodium hydroxide. The reaction is straightforward and involves the neutralization of the acid with the base to form the sodium salt:
CH3COOH-2-14C+NaOH→CH3COONa-2-14C+H2O
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of radioactive materials and ensuring that the final product is free from contaminants. The reaction is typically carried out in a controlled environment to prevent any loss of the radioactive isotope.
Chemical Reactions Analysis
Types of Reactions
Sodium;acetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to ethanol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Sodium acetate can react with alkyl halides in the presence of a base to form esters.
Major Products
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Ethanol (CH3CH2OH).
Substitution: Esters such as ethyl acetate (CH3COOCH2CH3).
Scientific Research Applications
Sodium;acetate is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a tracer to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation of acetate into various biomolecules.
Medicine: Used in diagnostic imaging and to study metabolic disorders.
Industry: Applied in the production of radiolabeled compounds for research and development.
Mechanism of Action
The mechanism by which Sodium;acetate exerts its effects is primarily through its incorporation into metabolic pathways. The radioactive carbon-14 isotope allows researchers to track the movement and transformation of the acetate molecule within biological systems. This helps in understanding the metabolic fate of acetate and its role in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium formate (HCOONa)
- Sodium propionate (CH3CH2COONa)
- Potassium acetate (CH3COOK)
- Calcium acetate (Ca(CH3COO)2)
Uniqueness
Sodium;acetate is unique due to its radiolabeled carbon-14 isotope, which makes it an invaluable tool for tracing and studying metabolic pathways. Unlike its non-radioactive counterparts, this compound provides a means to visualize and quantify biochemical processes in real-time.
Properties
Molecular Formula |
C2H3NaO2 |
---|---|
Molecular Weight |
84.026 g/mol |
IUPAC Name |
sodium;acetate |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+2; |
InChI Key |
VMHLLURERBWHNL-DEQYMQKBSA-M |
SMILES |
CC(=O)[O-].[Na+] |
Isomeric SMILES |
[14CH3]C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)[O-].[Na+] |
Origin of Product |
United States |
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